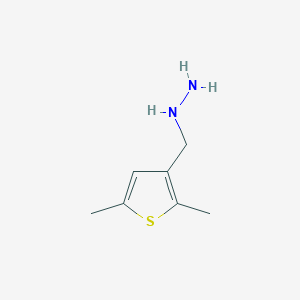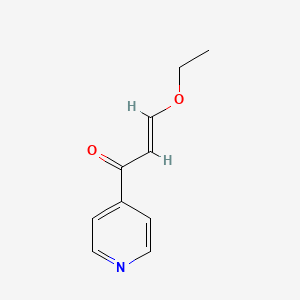![molecular formula C9H17NO2 B13629423 (5-Ethoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13629423.png)
(5-Ethoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Ethoxy-3-azabicyclo[311]heptan-1-yl)methanol is a bicyclic compound that features an azabicycloheptane core with an ethoxy group and a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or sodium borohydride under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
化学反応の分析
Types of Reactions
(5-Ethoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol moiety into an aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to modify the azabicycloheptane core.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol moiety can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
(5-Ethoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism by which (5-Ethoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The azabicycloheptane core can mimic certain biological structures, allowing it to interact with enzymes, receptors, or other proteins. This interaction can modulate biological pathways, leading to specific effects.
類似化合物との比較
Similar Compounds
(5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol: This compound has a phenyl group instead of an ethoxy group.
(5-Methoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol: This compound features a methoxy group.
(5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol: This compound has an ethyl group instead of an ethoxy group.
Uniqueness
(5-Ethoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group and the methanol moiety allows for unique interactions and reactivity compared to its analogs.
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
(5-ethoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9-3-8(4-9,7-11)5-10-6-9/h10-11H,2-7H2,1H3 |
InChIキー |
ZHTMBXBRRQAISI-UHFFFAOYSA-N |
正規SMILES |
CCOC12CC(C1)(CNC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


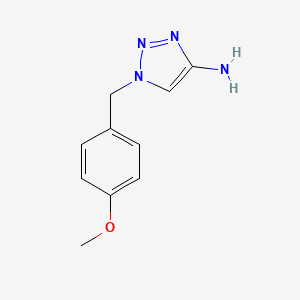
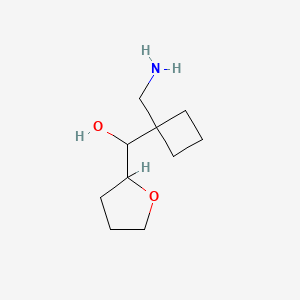


![(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid](/img/structure/B13629375.png)




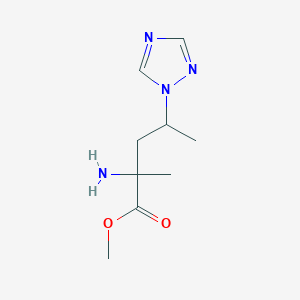
![3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine](/img/structure/B13629415.png)
![3-[4-(dimethylamino)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13629429.png)
